[Bromo(phenyl)methyl](3-bromopropyl)dimethylsilane
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Overview
Description
Bromo(phenyl)methyldimethylsilane is an organosilicon compound with the molecular formula C12H18Br2Si. This compound features a silicon atom bonded to two methyl groups, a phenyl group, and a 3-bromopropyl group. It is used in various chemical reactions and has applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromo(phenyl)methyldimethylsilane typically involves the reaction of phenylmagnesium bromide with dimethylchlorosilane, followed by the addition of 3-bromopropyl bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bond. The reaction mixture is usually refluxed in an inert atmosphere, such as nitrogen or argon, to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Bromo(phenyl)methyldimethylsilane may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Bromo(phenyl)methyldimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or alkoxides, to form new compounds.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenol derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. These reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: New organosilicon compounds with different functional groups.
Oxidation Reactions: Phenol derivatives.
Reduction Reactions: Hydrocarbons and silanes.
Scientific Research Applications
Bromo(phenyl)methyldimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism by which Bromo(phenyl)methyldimethylsilane exerts its effects involves the formation of covalent bonds with other molecules. The silicon atom can form stable bonds with carbon, oxygen, and nitrogen atoms, allowing the compound to participate in various chemical reactions. The bromine atoms can act as leaving groups in substitution reactions, facilitating the formation of new bonds.
Comparison with Similar Compounds
Similar Compounds
Phenyltrimethylsilane: Similar structure but with three methyl groups instead of a 3-bromopropyl group.
Bromotrimethylsilane: Contains a bromine atom bonded to a silicon atom with three methyl groups.
Dimethylphenylsilane: Lacks the bromine atoms and the 3-bromopropyl group.
Uniqueness
Bromo(phenyl)methyldimethylsilane is unique due to the presence of both a phenyl group and a 3-bromopropyl group bonded to the silicon atom. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and material science.
Properties
CAS No. |
61676-48-0 |
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Molecular Formula |
C12H18Br2Si |
Molecular Weight |
350.16 g/mol |
IUPAC Name |
[bromo(phenyl)methyl]-(3-bromopropyl)-dimethylsilane |
InChI |
InChI=1S/C12H18Br2Si/c1-15(2,10-6-9-13)12(14)11-7-4-3-5-8-11/h3-5,7-8,12H,6,9-10H2,1-2H3 |
InChI Key |
HHGMTTVWYIMONR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCBr)C(C1=CC=CC=C1)Br |
Origin of Product |
United States |
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